Fibrinopeptide B
CAS No.: 36204-23-6
Cat. No.: VC21542449
Molecular Formula: C₆₆H₉₃N₁₉O₂₅
Molecular Weight: 1552.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 36204-23-6 |
---|---|
Molecular Formula | C₆₆H₉₃N₁₉O₂₅ |
Molecular Weight | 1552.6 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C66H93N19O25/c1-31(2)53(85-49(91)29-73-55(99)35-16-19-47(89)75-35)64(108)83-42(26-46(68)88)61(105)82-43(27-52(96)97)62(106)81-41(25-45(67)87)60(104)78-37(18-21-51(94)95)57(101)77-36(17-20-50(92)93)56(100)72-28-48(90)76-39(23-33-11-6-4-7-12-33)58(102)80-40(24-34-13-8-5-9-14-34)59(103)84-44(30-86)63(107)74-32(3)54(98)79-38(65(109)110)15-10-22-71-66(69)70/h4-9,11-14,31-32,35-44,53,86H,10,15-30H2,1-3H3,(H2,67,87)(H2,68,88)(H,72,100)(H,73,99)(H,74,107)(H,75,89)(H,76,90)(H,77,101)(H,78,104)(H,79,98)(H,80,102)(H,81,106)(H,82,105)(H,83,108)(H,84,103)(H,85,91)(H,92,93)(H,94,95)(H,96,97)(H,109,110)(H4,69,70,71)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 |
Standard InChI Key | MYRIFIVQGRMHRF-OECXYHNASA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 |
SMILES | CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3 |
Canonical SMILES | CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C3CCC(=O)N3 |
Charge State | Monoisotopic m/z |
---|---|
+1 | 1570.6768 |
+2 | 785.8421 |
+3 | 524.2305 |
+4 | 393.4247 |
Table 1: Mass-to-charge (m/z) values for different charge states of Glu1-Fibrinopeptide B
A notable characteristic of Fibrinopeptide B is its susceptibility to further modification in the bloodstream. The C-terminal arginine at position 14 can be rapidly cleaved by carboxypeptidase B present in blood, resulting in the formation of desarginine Fibrinopeptide B . This modification has significant implications for measuring Fibrinopeptide B in clinical samples, as will be discussed in subsequent sections.
Laboratory Measurement
The accurate measurement of Fibrinopeptide B in biological samples has historically presented significant technical challenges. Several factors have complicated the interpretation of Fibrinopeptide B immunoreactivity in plasma samples, including cross-reaction with fibrinogen and plasmin digest peptides B beta 1-42 and B beta 1-21, as well as rapid loss of Fibrinopeptide B immunoreactivity resulting from cleavage of arginine 14 by blood carboxypeptidase B .
Researchers have developed specialized methods to overcome these challenges. One approach involves removing fibrinogen from plasma by precipitation with ethanol and eliminating peptides B beta 1-21 and B beta 1-42 by adsorption on bentonite . Fibrinopeptide B is then converted to desarginine Fibrinopeptide B, which can be measured using a specific assay . This method has proven effective in obtaining more accurate measurements of Fibrinopeptide B activity in clinical samples.
In laboratory studies comparing the kinetics of fibrinopeptide cleavage, it has been demonstrated that when whole blood is allowed to clot in vitro, Fibrinopeptide A is cleaved more rapidly than Fibrinopeptide B . This differential release pattern aligns with observations from in vivo studies and has implications for interpreting Fibrinopeptide B levels in clinical samples.
Radioimmunoassay techniques have been particularly valuable for detecting the low concentrations of Fibrinopeptide B typically present in clinical samples. Specific antibodies against human Fibrinopeptide B have been developed, although earlier assays were complicated by cross-reactivity issues . The stability of Fibrinopeptide B immunoreactivity in blood has also been extensively studied to ensure accurate measurements in clinical settings .
Mass spectrometry has emerged as another powerful tool for identifying and quantifying Fibrinopeptide B and its variants. The theoretical fragment ions of Glu1-Fibrinopeptide B have been calculated for positive ion mode, providing reference standards for mass spectrometric analysis in research and clinical laboratories .
Table 2: Clinical findings related to Fibrinopeptide B levels in different patient populations
Research Findings
Research on Fibrinopeptide B has revealed complex dynamics regarding its release and function under various conditions. These findings have expanded our understanding of both the basic biology of blood coagulation and the potential clinical applications of Fibrinopeptide B measurement.
Kinetics of Fibrinopeptide B Release
Studies examining the kinetics of fibrinopeptide release have yielded important insights into the coagulation process. When whole blood is allowed to clot in vitro, Fibrinopeptide A is cleaved more rapidly than Fibrinopeptide B , confirming the sequential nature of fibrinopeptide release during normal clotting.
Research has also investigated how various factors affect the kinetics of Fibrinopeptide B release. The release of both Fibrinopeptide A and B by thrombin has been studied as a function of calcium chloride (CaCl₂) concentration . These studies have revealed that both calcium concentration and ionic strength can significantly influence the rate and pattern of fibrinopeptide release, with high calcium concentrations potentially hampering Fibrinopeptide B release .
The kinetics of Fibrinopeptide A release can be described using single stretched-exponential growth functions, where the stretch parameter beta likely reflects substrate polydispersity . In contrast, Fibrinopeptide B releases were consistent with a nonstretched consecutive exponential growth function, except at higher calcium concentrations where some Fibrinopeptide B appeared to be cleaved independently . These mathematical models help quantify the complex release patterns observed experimentally.
Surface Adsorption Effects
An intriguing area of research has focused on how the adsorption of fibrinogen onto surfaces affects the subsequent release of fibrinopeptides. Studies have demonstrated that fibrinogen can adsorb onto surfaces in different orientations depending on its concentration: "side-on" at low concentrations and "end-on" at high concentrations .
The release of fibrinopeptides from surface-adsorbed fibrinogen differs significantly from that observed with fibrinogen in solution. Notably, the release of Fibrinopeptide B from surface-adsorbed fibrinogen occurs without the delay (lag phase) that is characteristic of its release from fibrinogen in solution . This finding suggests that the conformational changes induced by surface adsorption alter the accessibility of the Fibrinopeptide B cleavage site to thrombin.
Even more striking is the observation that the amount of Fibrinopeptide B released from end-on adsorbed fibrinogen and from adsorbed fibrinogen-fibrin complexes was much higher than that of Fibrinopeptide A . This preferential release of Fibrinopeptide B in surface-adsorbed systems contrasts with the pattern typically observed in solution and may have important implications for understanding blood clotting at interfaces, such as on implanted medical devices or injured vessel walls.
When the primary layer of fibrinogen was formed by adsorption from a higher concentration (presumably end-on adsorption), the release of both fibrinopeptides occurred very rapidly and reached their maximum after 60 minutes . While the initial rates of release for both fibrinopeptides were similar, the amount of released Fibrinopeptide A was more than 40% lower than that of Fibrinopeptide B (17 vs 30 pmol) .
In contrast, when the primary layer was formed by the adsorption of fibrinogen from a lower concentration (presumably side-on adsorption), both the initial rate and the amount of Fibrinopeptide A released were higher than those of Fibrinopeptide B . Nevertheless, after 60 minutes, the amount of released Fibrinopeptide B approached that of Fibrinopeptide A (approximately 10 pmol) .
The table below summarizes these differential release patterns:
Table 3: Comparison of Fibrinopeptide A and B release patterns under different adsorption conditions
These findings highlight the importance of surface interactions in modulating the coagulation process and suggest that the behavior of fibrinogen and the release of fibrinopeptides may differ significantly at interfaces compared to bulk solution. This has potential implications for understanding thrombosis at biomaterial surfaces and vascular injuries.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume